molecular formula C20H16F2N2O3S2 B2774035 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-84-2

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2774035
CAS RN: 898447-84-2
M. Wt: 434.48
InChI Key: QSTIIQHHKNTGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.
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Scientific Research Applications

Imaging Agent Development

A series of fluorine-containing benzamide analogs, similar in structural motif to the compound , have been synthesized and evaluated for their potential as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their potential as imaging agents in oncology (Tu et al., 2007).

Fluorination Reagents in Organic Synthesis

Aminodifluorosulfinium salts, which share the fluorine incorporation feature with the compound , are highlighted for their selective fluorination capabilities, enhanced thermal stability, and ease of handling. These reagents demonstrate the importance of fluorine in medicinal chemistry, offering pathways to modify chemical structures for increased efficacy and stability (L’Heureux et al., 2010).

Anticancer Agent Synthesis

Compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, closely related to the structural framework of the compound of interest, have been synthesized as potential anticancer agents. Their synthesis and evaluation against various cancer cell lines underscore the ongoing research into novel therapeutic agents with potential anticancer properties (Redda et al., 2010).

Synthesis of Fluorinated Heterocycles

Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation demonstrates the relevance of incorporating fluorine atoms into pharmaceutical compounds for enhanced activity and stability. Such studies are indicative of the chemical manipulations possible with compounds similar to the one , targeting the development of new drugs and materials (Wu et al., 2017).

properties

IUPAC Name

2,6-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-9-8-13-4-2-10-24(17(13)12-14)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTIIQHHKNTGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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